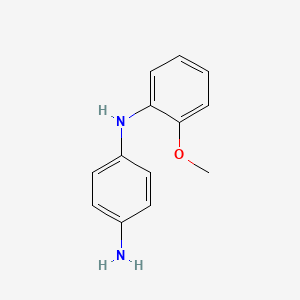

N-(2-Méthoxyphényl)-benzène-1,4-diamine

Vue d'ensemble

Description

The compound "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" belongs to the class of organic compounds known for their versatile chemical properties and applications. These compounds often exhibit significant photophysical, electrochemical, and liquid crystalline behaviors due to their structural features.

Synthesis Analysis

Synthesis of related compounds involves reactions between specific aldehydes and diamines, leading to Schiff base compounds with aggregation-induced emission enhancement characteristics, suggesting potential methodologies for synthesizing "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" and exploring its luminescent properties (Wu et al., 2015).

Molecular Structure Analysis

Molecular structure investigations of related compounds reveal complex interactions such as hydrogen bonding and molecular packing, which significantly influence their chemical and physical behaviors. Crystal structure determination techniques are crucial for understanding these interactions (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "N-(2-Methoxy-phenyl)-benzene-1,4-diamine" analogs highlight the importance of substituent effects on reactivity. The electron-withdrawing methoxymethyl group influences the oxidation and coupling steps, providing insights into the chemical reactivity and interactions of these compounds (Bailey et al., 2017).

Physical Properties Analysis

The physical properties, such as liquid crystalline behavior and photophysical characteristics, depend on the molecular structure and substitution patterns. Compounds with similar structures exhibit smectogenic properties, fluorescence, and specific phase behaviors influenced by molecular orientation and packing (Yeap et al., 2006).

Chemical Properties Analysis

Electrochemical synthesis methods highlight the potential for regioselective synthesis of benzene-1,4-diamine derivatives, offering a mild and efficient approach for the synthesis of related compounds. These methods avoid the use of toxic reagents and provide high yields of the target compounds (Sharafi-kolkeshvandi et al., 2016).

Applications De Recherche Scientifique

Traitement de la leishmaniose

Ce composé a montré des résultats prometteurs dans le traitement de la leishmaniose. Il présente une activité leishmanicide contre Leishmania mexicana, avec une valeur IC50 dans la gamme micromolaire. Il a également inhibé 68,27 % de l'activité de l'arginase recombinante de L. mexicana. Des études suggèrent qu'il induit le bourgeonnement de la membrane, la présence d'autophagosomes et la désorganisation mitochondriale, conduisant à la production de ROS et à l'apoptose des parasites .

Inhibition de l'arginase

L'inhibition de l'activité de l'arginase par ce composé est significative car l'arginase est une enzyme qui joue un rôle dans le cycle de l'urée et la synthèse des polyamines. En inhibant cette enzyme, le composé pourrait être utile pour contrôler les maladies où l'activité de l'arginase est dysrégulée .

Études ultrastructurales

L'effet du composé sur les structures cellulaires a été caractérisé par des études ultrastructurales. Il provoque plusieurs changements dans la structure cellulaire du parasite, notamment le détachement de la membrane et la désorganisation du kinétoplaste, ce qui indique son potentiel en tant qu'agent thérapeutique .

Production d'espèces réactives de l'oxygène (ROS)

La capacité de ce composé à déclencher la production de ROS est remarquable. Les ROS sont des molécules chimiquement réactives contenant de l'oxygène, qui jouent un rôle dans la signalisation cellulaire et l'homéostasie. Cependant, un excès de ROS peut entraîner des dommages cellulaires et la mort cellulaire, ce qui est un mécanisme que ce composé exploite pour exercer son activité leishmanicide .

Activité leishmanicide in vivo

Des études in vivo ont démontré que ce composé réduit la charge parasitaire de L. mexicana de 71 % dans un modèle expérimental de leishmaniose cutanée. Cela met en évidence son potentiel pour le développement d'un traitement de cette maladie .

Synthèse et caractérisation chimiques

La synthèse de ce composé implique des réactions chimiques complexes qui donnent une molécule ayant des propriétés pharmacologiques potentielles. Sa caractérisation comprend la détermination de sa pureté, de sa structure et de ses propriétés physicochimiques, qui sont cruciales pour comprendre son activité biologique .

Sondage fluorescent

Bien que ne soit pas directement lié à la N-(2-Méthoxyphényl)-benzène-1,4-diamine, des composés similaires ont été synthétisés pour être utilisés comme sondes fluorescentes. Ces sondes peuvent détecter sélectivement des ions métalliques comme Ni2+ dans des solutions aqueuses-organiques mixtes et les surveiller dans les cellules vivantes .

Induction de l'apoptose cellulaire

L'induction de l'apoptose, ou mort cellulaire programmée, est une autre application importante. En induisant l'apoptose dans les parasites, ce composé pourrait être utilisé pour cibler sélectivement et éliminer les cellules pathogènes sans nuire aux cellules de l'hôte .

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .

Mode of Action

The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways . For instance, some compounds have been shown to inhibit the Wnt pathway, which plays a crucial role in cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized by enzymes, and excreted . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the effects of similar compounds, it’s plausible that the compound could influence various cellular processes, potentially leading to changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-Methoxy-phenyl)-benzene-1,4-diamine. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s action could be influenced by the specific biological environment within the body, including the presence of other molecules and the state of the target cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-N-(2-methoxyphenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-5-3-2-4-12(13)15-11-8-6-10(14)7-9-11/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFNCRYAMLLPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368290 | |

| Record name | N~1~-(2-Methoxyphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5840-11-9 | |

| Record name | N~1~-(2-Methoxyphenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

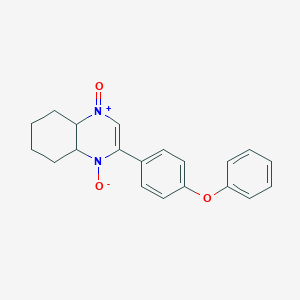

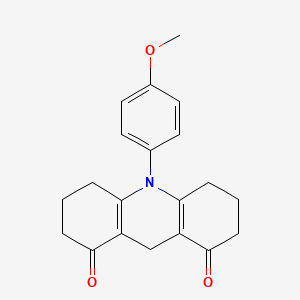

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Diethoxybenzoic acid [2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl] ester](/img/structure/B1225397.png)

![N-[4,6-bis(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(methylthio)-1,3-benzothiazol-6-amine](/img/structure/B1225398.png)

![N-[3-[[diethylamino(sulfanylidene)methyl]thio]-1-oxopropyl]carbamic acid (4-methylphenyl) ester](/img/structure/B1225399.png)

![2-Phenoxybenzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225401.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-(3-methylphenoxy)propanamide](/img/structure/B1225404.png)

![(2E)-3-(3-phenylbenzo[c]isoxazol-5-yl)prop-2-enoic acid](/img/structure/B1225406.png)

![[4-[(2-Bromophenoxy)methyl]phenyl]-(1-piperidinyl)methanone](/img/structure/B1225413.png)

![N,N-bis(2-methoxyethyl)-2-thieno[3,2-b][1]benzothiolecarboxamide](/img/structure/B1225417.png)

![[2-(4-Chlorophenyl)-4-triazolyl]-phenylmethanone](/img/structure/B1225419.png)